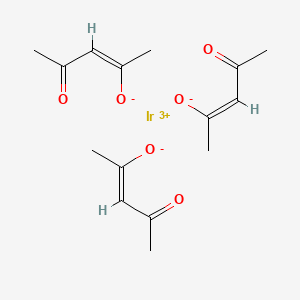

iridium(3+);(Z)-4-oxopent-2-en-2-olate

Description

Significance of Iridium(III) Coordination Compounds in Contemporary Chemistry

Iridium(III) coordination compounds are a class of molecules that have garnered significant attention for their versatile applications across various fields of chemistry. wikipedia.orgnih.govnih.gov Their unique electronic structures, arising from the strong spin-orbit coupling of the heavy iridium atom, lead to highly efficient photophysical properties, making them exceptional phosphorescent emitters. nih.govacs.org This characteristic is heavily exploited in the development of organic light-emitting diodes (OLEDs) for displays and lighting, where iridium(III) complexes help overcome efficiency limitations. samaterials.comacs.org

In the realm of catalysis, organoiridium compounds are pivotal. They are central to important industrial processes, such as the Cativa process for producing acetic acid through methanol (B129727) carbonylation. wikipedia.org Iridium complexes are also highly active and widely studied catalysts for both direct and transfer hydrogenation reactions. samaterials.comwikipedia.org Furthermore, the field of C-H activation, a transformative area of research for creating complex molecules, has been significantly advanced through the study of organoiridium(III) complexes. wikipedia.orgwikipedia.org

Recently, the unique properties of iridium(III) complexes have led to their investigation in medicinal chemistry and biotechnology. Researchers are exploring their potential as anticancer agents, leveraging their stability, cell permeability, and distinct mechanisms of action compared to traditional platinum-based drugs. nih.govchemimpex.com The modular nature of these complexes allows for the tuning of their properties by modifying the ligands, opening avenues for targeted therapies and biomedical imaging. nih.govchemimpex.com

Overview of Tris(acetylacetonato)iridium(III) as a Model System

Tris(acetylacetonato)iridium(III) serves as a quintessential model system in coordination chemistry research. samaterials.com Its stability and solubility in organic solvents make it an ideal and versatile precursor for a variety of applications. samaterials.comchemimpex.com The compound is typically prepared by reacting a hydrated iridium(III) chloride salt with acetylacetone (B45752). wikipedia.org

A primary application of Ir(acac)₃ is as a precursor in materials science for thin film deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). samaterials.comresearchgate.net These processes use Ir(acac)₃ to create high-purity iridium or iridium oxide films and nanoparticles. chemimpex.comresearchgate.net These materials are crucial for applications in microelectronics and for preparing highly dispersed catalysts. researchgate.netrsc.org For instance, coatings derived from Ir(acac)₃ are used as base materials for the engines of rockets and missiles. samaterials.com

In catalysis, Ir(acac)₃ is employed directly as a catalyst or as a precursor for generating active catalytic species. samaterials.com It has been shown to be an effective catalyst for reactions such as the hydrogenation of sulfur-containing aromatics and various oxidation reactions. samaterials.comsamaterials.com Its well-defined structure also makes it a valuable compound for fundamental studies aimed at understanding reaction mechanisms, such as its decomposition on catalyst supports. researchgate.netrsc.org

The table below summarizes the key physical and chemical properties of Tris(acetylacetonato)iridium(III).

| Property | Value |

| Chemical Formula | C₁₅H₂₁IrO₆ wikipedia.org |

| Molecular Weight | 489.54 g/mol samaterials.com |

| Appearance | Orange-yellow crystalline powder/solid samaterials.comwikipedia.org |

| Melting Point | 269-271 °C (decomposes) wikipedia.orgsamaterials.com |

| Solubility | Insoluble in water; soluble in chloroform (B151607) and benzene; slightly soluble in ethanol (B145695) and methanol samaterials.com |

| Symmetry | D₃ wikipedia.org |

The following table highlights key research findings and applications involving Tris(acetylacetonato)iridium(III).

| Research Area | Finding/Application | Reference |

| Materials Science | Precursor for iridium coatings via MOCVD for high-performance engines. samaterials.com | |

| Catalysis | Used as a catalyst for the hydrogenation of sulfur-containing aromatics. samaterials.com | |

| OLED Technology | Investigated for the deposition of phosphorescent emitter compounds used in OLEDs. samaterials.comwikipedia.org | |

| Electrochemistry | Used as a deposition source to prepare Ir-C cluster films with excellent electrochemical performance. samaterials.com | |

| Coordination Chemistry | Serves as a model compound for studying ligand exchange and decomposition mechanisms on surfaces. researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

iridium(3+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Ir/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYTZTFNIRBLNA-LNTINUHCSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ir+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ir+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935428 | |

| Record name | Iridium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Iridium(III) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15635-87-7 | |

| Record name | Iridium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(pentane-2,4-dionato-O,O')iridium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Iridium Iii Acetylacetonate Complexes

Established Synthetic Pathways for Iridium(III) Acetylacetonate (B107027) (Ir(acac)3)

The homoleptic complex, Ir(acac)3, where three acetylacetonate (acac) ligands coordinate to a central iridium(III) ion, is a vital precursor in materials science and catalysis. synthesiswithcatalysts.comsigmaaldrich.com Its synthesis has been approached through several established routes, primarily utilizing hydrated iridium salts.

A prevalent method for synthesizing Ir(acac)3 involves the reaction of an iridium(III) precursor, typically iridium(III) chloride trihydrate (IrCl3·3H2O), with acetylacetone (B45752) (Hacac). wikipedia.org The reaction is generally performed in an aqueous or alcoholic medium and requires a base to facilitate the deprotonation of acetylacetone, allowing it to coordinate to the iridium center. Common bases include sodium bicarbonate (NaHCO3) and sodium carbonate (Na2CO3). google.comresearchgate.net

One detailed procedure involves dissolving IrCl3·3H2O in hot distilled water, followed by the addition of acetylacetone. google.com The solution is heated to reflux, and a saturated solution of sodium bicarbonate is added dropwise to control the pH. google.com The product, an orange-yellow solid, precipitates from the solution upon cooling and can be isolated by filtration. google.com Yields for this type of synthesis are often modest, with reports ranging from approximately 10% to 25%. google.com

Alternative protocols start from iridium(IV) salts, such as sodium hexachloroiridate(IV) (Na2IrCl6). In this approach, the iridium(IV) is first reduced to iridium(III) in solution. google.comgoogle.com The resulting Ir(III) solution is then treated with acetylacetone and neutralized to a pH of 6.5-7.5, followed by heating at approximately 70°C for an extended period (e.g., 48 hours) to precipitate the Ir(acac)3 complex. google.comgoogle.com

| Iridium Precursor | Key Reagents | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| IrCl3·3H2O | Acetylacetone, NaHCO3 | Aqueous solution, reflux (90-100°C), 1-2h | ~20-25% | google.com |

| Na2IrCl6 (reduced in situ) | Acetylacetone, NaHCO3 | Aqueous solution, pH 6.5-7.5, ~70°C, 48h | Not specified | google.comgoogle.com |

| IrCl3·3H2O | Acetylacetone, NaHCO3 | Solution-precipitating method, 0.56 mol/L NaHCO3 | 19.9% | researchgate.net |

Modifications to the acetylacetonate ligand itself, particularly through halogenation, can be used to tune the properties of the resulting iridium complex. The synthesis of γ-halogenated iridium(III) acetylacetonates (B15086760) of the general formula Ir(acacX)n(acac)3−n (where X = Cl, Br, I) has been systematically studied. researchgate.net These compounds are prepared from Ir(acac)3 and a suitable halogenating agent. For instance, N-chlorosuccinimide, N-bromosuccinimide, and N-iodosuccinimide can be used to introduce chlorine, bromine, and iodine atoms, respectively, at the central carbon (the γ-position) of the acac ligand. researchgate.net The degree of substitution (n=1, 2, or 3) can be controlled by the stoichiometry of the reactants. These reactions yield complexes like Ir(acacCl)3, Ir(acacBr)3, and Ir(acacI)3, which have been characterized by spectroscopic and thermogravimetric methods. researchgate.net

Synthesis of Heteroleptic Iridium(III) Acetylacetonate Complexes

Heteroleptic complexes, which contain more than one type of ligand, are of immense interest, particularly in the field of organic light-emitting diodes (OLEDs) and photocatalysis. acs.orgrsc.org In these complexes, the acetylacetonate ligand often serves as an ancillary ligand, supporting other functional ligands like cyclometalating or N-heterocyclic carbene (NHC) groups.

A vast and important class of heteroleptic iridium complexes features two cyclometalated (C^N) ligands and one acetylacetonate ligand, with the general formula [Ir(C^N)2(acac)]. acs.orgnih.gov The C^N ligand is typically a bidentate ligand that coordinates to iridium via both a carbon and a nitrogen atom, such as 2-phenylpyridine (B120327) (ppy) or derivatives of quinoxaline. researchgate.netresearchgate.net

The synthesis is typically a two-step process. First, the iridium(III) chloride hydrate is reacted with an excess of the C^N ligand (e.g., 2-phenylpyridine) in a high-boiling solvent like 2-ethoxyethanol. This reaction forms the chloro-bridged iridium dimer, [(C^N)2Ir(μ-Cl)]2Ir(C^N)2. rsc.org In the second step, this dimer is reacted with acetylacetone in the presence of a base, such as sodium carbonate (Na2CO3) or potassium tert-butoxide (KOtBu), in a suitable solvent. nih.govrsc.org The base assists in deprotonating the acetylacetone, which then displaces the bridging chloride ligands to yield the final, monomeric [Ir(C^N)2(acac)] complex. nih.gov This modular approach allows for the synthesis of a wide array of complexes by varying the C^N ligand. acs.orgnih.govresearchgate.net For instance, complexes with quinoxaline-based ligands like 2,3-diphenylquinoxaline (B159395) (DPQ) have been prepared using this method to create red-emitting phosphors. researchgate.net

| C^N Ligand | Dimer Intermediate | Ancillary Ligand Source | Base | Key Application | Reference |

|---|---|---|---|---|---|

| 2-phenylpyridine (ppy) | [(ppy)2Ir(μ-Cl)]2 | Acetylacetone | Na2CO3 | Phosphorescent Dopants (OLEDs) | rsc.orgnih.gov |

| 2,3-diphenylquinoxaline (DPQ) | [(DPQ)2Ir(μ-Cl)]2 | Acetylacetone | Not specified | Red Phosphorescent Emitters | researchgate.net |

| 2-methyl-3-phenylbenzo[g]quinoxaline (mpbqx-g) | [(mpbqx-g)2Ir(μ-Cl)]2 | Acetylacetone | KOtBu | Near-Infrared (NIR) Emitters | rsc.org |

| 2-phenyl-4-((triisopropylsilyl)ethynyl)pyridine | Statistical mixture of dimers | Acetylacetone | Not specified (basic conditions) | Luminescent Complexes | nih.gov |

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in organometallic chemistry. Heteroleptic iridium(III) complexes incorporating both a chelating bis(NHC) ligand and an acetylacetonate ligand have been synthesized. rsc.org These complexes often exhibit high stability and strong luminescence. rsc.org The synthetic strategy can be adapted to create tris-heteroleptic complexes containing one cyclometalated ligand, one NHC ligand, and one acetylacetonate ligand. csic.es For example, the treatment of a chloro-bridged dimer containing both a cyclometalated ligand and an NHC ligand with potassium acetylacetonate (Kacac) yields the desired tris-heteroleptic product. csic.es This reaction often produces isomers that can be separated by column chromatography. csic.es

Mechanistic Insights into Iridium(III) Acetylacetonate Complex Formation

Understanding the mechanism of complex formation is crucial for optimizing synthetic procedures and designing new molecular architectures. The formation of Ir(acac)3 from Ir(III) precursors and acetylacetone is understood to proceed via the stepwise coordination of the acetylacetonate ligands, which exist in equilibrium with their keto-enol tautomers. The presence of a base is critical to deprotonate the enol form, generating the acetylacetonate anion which acts as a bidentate O,O'-donor ligand, forming a stable six-membered chelate ring with the iridium ion. researchgate.net

For more complex systems, such as the formation of heteroleptic complexes, the mechanism can be more intricate. A study on the reaction of a bis(ethylene)iridium(III) complex, [TpMe2Ir(C2H4)2] (where TpMe2 is hydrotris(3,5-dimethylpyrazolyl)borate), with excess acetylacetone provided significant mechanistic insights. uaeh.edu.mx The reaction yielded a major product, [TpMe2Ir(acac)(C2H5)], along with side products. DFT calculations and experimental evidence suggest the reaction proceeds through an 18-electron intermediate, [TpMe2Ir(C2H4)(acac)(C2H3)], which can then undergo either hydrogen insertion or β-hydride elimination to form the observed products. uaeh.edu.mx This highlights that the formation of iridium-acetylacetonate bonds can be intertwined with transformations of other ligands present in the coordination sphere. Mechanistic studies on catalytic systems have also identified iridium-acetylacetonate species as key intermediates in processes like the reduction of amides. acs.org

Coordination Chemistry and Structural Elucidation of Iridium Iii Acetylacetonate Complexes

Ligand Coordination Modes in Iridium(III) Acetylacetonate (B107027)

Iridium(III) acetylacetonate is a coordination compound featuring an iridium(III) central ion and three acetylacetonate (acac) ligands. samaterials.com The acetylacetonate anion, derived from 2,4-pentanedione, is a classic bidentate ligand capable of coordinating to the metal center in different fashions, leading to the formation of distinct isomers. jeol.com

O,O-Chelation of Acetylacetonate Ligands

The most prevalent and stable coordination mode for iridium(III) acetylacetonate is O,O-chelation. In this arrangement, each of the three acetylacetonate ligands binds to the central iridium ion through its two oxygen atoms. americanelements.com This bidentate coordination results in the formation of stable six-membered chelate rings. The resulting complex, with the chemical formula C₁₅H₂₁IrO₆, adopts an octahedral geometry where the iridium ion is coordinated to six oxygen atoms in total. wikipedia.org This common isomer, systematically referred to as fac-tris(pentane-2,4-dionato-O,O')iridium(III), possesses D₃ molecular symmetry. wikipedia.org It appears as a yellow-orange, crystalline solid that is soluble in various organic solvents. wikipedia.org The formation of this complex is typically achieved through the reaction of a hydrated iridium(III) chloride salt with acetylacetone (B45752). wikipedia.org This O,O-chelated isomer is a key precursor in applications such as chemical vapor deposition (CVD) for creating iridium films and coatings. wikipedia.orgsigmaaldrich.com

Carbon-Bonded Acetylacetonate Isomers and Their Formation Pathways

Beyond the common O,O-chelation, iridium(III) acetylacetonate can exist as a linkage isomer where one of the acetylacetonate ligands is bonded to the iridium center through its central carbon atom (C³ or γ-carbon). wikipedia.org This creates an organometallic Ir-C bond, fundamentally altering the complex's structure and reactivity. While specific synthetic procedures can be tailored to favor the formation of this C-bonded isomer over the O,O-chelated form, its formation can also occur via rearrangement or reaction of the standard complex.

Research has shown that the C³–C bond of an O,O-coordinated acetylacetonate ligand can be cleaved under specific conditions, leading to new iridium complexes. researchgate.net For example, the reaction of certain iridium-alkenyl complexes containing an acac ligand with an acid, followed by treatment with a base, can induce the rupture of the acac C³–C bond. researchgate.net In a different study, treating Ir(acac)(cyclooctene)(PCy₃) with phenylacetylene (B144264) resulted in an unusual complex where the original acetylacetonate ligand was transformed, demonstrating a pathway to more complex carbon-bonded structures. researchgate.net These C-bonded isomers have been investigated for their potential as catalysts in C-H activation reactions. wikipedia.org

Structural Characterization Techniques for Iridium(III) Acetylacetonates (B15086760)

A suite of advanced analytical techniques is essential for the unambiguous determination of the structure, composition, and purity of iridium(III) acetylacetonate complexes and their isomers.

Single-Crystal X-ray Diffraction (XRD) Analysis

Table 1: Representative Crystallographic Data for an Iridium Acetylacetonate Derivative This table presents crystallographic data for a complex formed by the reaction of an acetylacetonatoiridium compound with hexafluorobut-2-yne, as determined by single-crystal XRD analysis. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.415 |

| b (Å) | 11.448 |

| c (Å) | 8.435 |

| α (°) | 70.2 |

| β (°) | 113.6 |

| γ (°) | 103.5 |

| Ir–O Bond Lengths (Å) | 2.183, 2.240 |

| Ir–C Bond Lengths (Å) | 2.006, 2.061, 2.075 |

Mass Spectrometry (MS) and Elemental Analysis

These techniques are fundamental for confirming the molecular formula and purity of synthesized iridium(III) acetylacetonate.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the complex, with the mass spectrum showing a molecular ion peak corresponding to the intact Ir(acac)₃ molecule. jeol.com Techniques such as combined thermogravimetry-mass spectrometry (TG-MS) are also employed to study the thermal decomposition pathways of the complex by identifying the fragments evolved upon heating. rsc.org

Elemental Analysis: This combustion analysis technique provides the weight percentages of carbon and hydrogen in the compound. researchgate.net The experimental values are compared to the calculated theoretical percentages to confirm the empirical formula and assess the purity of the synthesized complex. researchgate.netchemimpex.com

Table 3: Analytical Data for Iridium(III) Acetylacetonate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₁IrO₆ | wikipedia.orgchemimpex.com |

| Molecular Weight | 489.54 g/mol | wikipedia.orgsigmaaldrich.com |

| Appearance | Yellow-orange solid | wikipedia.orgchemimpex.com |

| Iridium Content | ~39.2% | aspirasci.com |

Ligand Exchange Dynamics and Mechanisms in Iridium(III) β-Diketonate Systems

The lability and exchange dynamics of ligands in iridium(III) β-diketonate systems are fundamental to understanding their reactivity and the mechanisms of their action in various applications. While specific kinetic and thermodynamic data for the ligand exchange of Ir(acac)3 itself are not extensively reported in readily accessible literature, valuable insights can be drawn from studies on related iridium(III) complexes and other metal acetylacetonates.

Kinetic and Thermodynamic Aspects of Ligand Exchange Reactions

The exchange of acetylacetonate ligands in octahedral complexes like Ir(acac)3 can occur through several mechanistic pathways. These processes are often studied through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The rate of these exchanges is a critical factor; for instance, in catalytic cycles, a facile ligand exchange can be crucial for the catalytic activity.

While direct experimental data for Ir(acac)3 is scarce, studies on other third-row transition metal acetylacetonates, as well as other iridium(III) complexes, provide a comparative framework. For example, the ligand exchange of tris(acetylacetonato)iron(III) (Fe(acac)3) has been studied, revealing the complexity of the process. In one study, the exchange rate was found to be dependent on the concentration of water in the system, suggesting the participation of water molecules in the rate-determining step.

| Complex | Ligand Exchange Parameter | Value | Conditions |

| Fe(acac)3 | Rate Constant (ka) | (8.9±1.2)×10−4 s−1 | 10.2 °C |

| Fe(acac)3 | Activation Enthalpy (ΔH‡) for ka path | 14.4±0.9 kcal mol−1 | Not specified |

| Fe(acac)3 | Activation Entropy (ΔS‡) for ka path | −22±3 cal K−1 mol−1 | Not specified |

| Note: Data presented is for a related metal acetylacetonate complex, Fe(acac)3, and is for comparative purposes due to the lack of available data for Ir(acac)3. |

Influence of Solvent and Ancillary Ligands on Exchange Processes

The solvent plays a crucial role in the ligand exchange dynamics of coordination complexes. Coordinating solvents can actively participate in the reaction mechanism, for example, by forming solvated intermediates. In the context of iridium(III) acetylacetonate complexes, the solvent can influence the rate of ligand exchange and even the reaction pathway. For instance, in heteroleptic complexes of the type Ir(L)2(acac), where L is a cyclometalating ligand, acidic conditions in a coordinating solvent like acetonitrile (B52724) can lead to the replacement of the acetylacetonate ligand. rsc.org This suggests that the Ir-O bonds of the acetylacetonate ligand can be labilized by protonation, facilitating its departure and subsequent coordination of a solvent molecule.

Ancillary ligands, which are ligands other than the one of interest (in this case, acetylacetonate), can significantly modulate the electronic and steric properties of the metal center, thereby influencing the kinetics of ligand exchange. The electronic properties of ancillary ligands can affect the strength of the iridium-acetylacetonate bonds. Electron-donating ancillary ligands can increase the electron density on the iridium center, which might be expected to strengthen the metal-ligand bonds and thus slow down a dissociative ligand exchange process. Conversely, electron-withdrawing ancillary ligands could weaken these bonds and accelerate the exchange.

In a study of heteroleptic iridium(III) complexes, it was shown that the nature of the ancillary ligands can influence the electron density distribution of the frontier molecular orbitals and their energies. nih.gov While this study focused on photophysical properties, these electronic perturbations would invariably affect the kinetic lability of the ligands.

Isomerism and Stereochemical Aspects in Iridium(III) Acetylacetonate Complexes

Tris(acetylacetonato)iridium(III) is an octahedral complex that exhibits a rich stereochemistry, including the existence of enantiomers and linkage isomers. The arrangement of the three bidentate acetylacetonate ligands around the iridium center gives rise to a chiral structure.

The complex exists as a pair of non-superimposable mirror images, known as enantiomers, designated as Δ and Λ. These enantiomers can be resolved, for example, by forming diastereomeric adducts with a chiral resolving agent like dibenzoyltartaric acid. nih.gov The slow rate of racemization (the interconversion of the Δ and Λ enantiomers) for many tris(chelate) complexes allows for the isolation and study of the individual enantiomers. The mechanism of racemization in such complexes is often proposed to proceed through a twist mechanism (e.g., the Ray-Dutt or Bailar twist) without bond rupture, or through a bond-rupture mechanism involving a five-coordinate intermediate.

Beyond enantiomers, Ir(acac)3 also exhibits linkage isomerism. In the common coordination mode, the acetylacetonate ligand binds to the iridium center through its two oxygen atoms. However, a less common linkage isomer is known where one of the acetylacetonate ligands is bonded to the iridium through its central carbon atom (the C3 position). nih.govwikipedia.org This C-bonded isomer has different spectroscopic and reactive properties compared to the more common O,O'-bonded isomer. nih.gov

Furthermore, for tris-chelated octahedral complexes with unsymmetrical ligands, facial (fac) and meridional (mer) isomers are possible. While acetylacetonate is a symmetrical ligand, studies on related tris-cyclometalated iridium(III) complexes, which are analogous in structure, have shown that both fac and mer isomers can be synthesized and that the meridional isomers can be thermally or photochemically converted to the more thermodynamically stable facial forms. This provides a strong basis to infer that if unsymmetrical β-diketonate ligands were used instead of acetylacetonate, both fac and mer isomers of the resulting iridium(III) complex would be expected.

| Isomer Type | Description | Example in Iridium Acetylacetonate System |

| Enantiomers | Non-superimposable mirror images. | Δ-Ir(acac)3 and Λ-Ir(acac)3. nih.gov |

| Linkage Isomers | Ligand coordinates to the metal through different atoms. | O,O'-bonded vs. C-bonded acetylacetonate ligand. nih.govwikipedia.org |

| Geometric Isomers | Different spatial arrangement of ligands. | Facial (fac) and Meridional (mer) isomers are possible with unsymmetrical β-diketonates. |

Electronic Structure and Photophysical Properties of Iridium Iii Acetylacetonate Complexes

Absorption and Emission Characteristics

The absorption and emission of light by iridium(III) acetylacetonate (B107027) complexes are governed by the promotion of electrons to higher energy levels and their subsequent relaxation. The nature of these electronic transitions defines the color and efficiency of the emitted light.

In heteroleptic iridium(III) complexes, such as those containing both cyclometalating ligands and an acetylacetonate (acac) ancillary ligand, the lowest energy excited states are typically a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π-π* states. nih.gov The MLCT transitions involve the transfer of an electron from a d-orbital of the iridium center to a π* orbital of one of the ligands. nih.gov For instance, in bis(2-phenylpyridinato-N,C2')iridium(acetylacetonate), or Ir(ppy)₂(acac), the emissive state is described as a ³MLCT state, where an electron moves from the iridium and phenyl moiety to the pyridyl group. nih.gov

The absorption spectra of these complexes show spin-allowed ¹MLCT transitions, often appearing as weaker bands in the visible region (350-450 nm), while the spin-forbidden ³MLCT transitions are observed at lower energies (>450 nm). nih.govnih.gov160.153.132 The significant spin-orbit coupling introduced by the heavy iridium atom allows for these formally forbidden transitions to occur, which is fundamental to their phosphorescence. nih.govnih.gov The emission from these complexes, therefore, originates from the decay of this triplet MLCT excited state back to the singlet ground state. nih.govresearchgate.net

Ligand-centered (LC) transitions are electronic excitations that are primarily localized on the ligands themselves, specifically π-π* transitions. In the absorption spectra of iridium(III) acetylacetonate complexes, intense bands observed at higher energies (typically below 300-350 nm) are assigned to these spin-allowed ¹LC transitions. nih.govnih.gov

While the emissive state is often dominated by MLCT character, it is more accurately described as an admixture of ³MLCT and ³LC states. nih.govacs.org The degree of mixing is influenced by the specific ligands. For example, pseudo-octahedral structures like Ir(C^N)₂(acac) are characterized as having lowest-energy triplet excited states that are primarily LC in nature with a moderate MLCT admixture. acs.org In some cases, particularly when ligands with extended π-systems are introduced, it is possible to generate complexes where the lowest energy emissive state is a triplet intraligand (³IL) state, localized on a ligand. nih.gov This occurs through intramolecular energy transfer from the initially formed MLCT state to the ligand's triplet state. nih.gov

The emission properties of iridium(III) acetylacetonate complexes can be precisely tuned by introducing various substituent groups on the cyclometalating or the acetylacetonate ligands. This chemical modification alters the energies of the frontier molecular orbitals (HOMO and LUMO), thereby changing the energy gap and, consequently, the emission color and efficiency. rsc.org

By choosing the appropriate cyclometalating (C^N) ligand, complexes can be designed to emit across the visible spectrum, from green to red. nih.gov For example, modifying the 2-phenylbenzothiazole (B1203474) ligand in (pbt)₂Ir(acac) with biphenyl (B1667301) or fluorenyl groups leads to a bathochromic (red) shift in emission from yellow (557 nm) to orange or red (588–611 nm), with quantum yields increasing from 0.26 to as high as 0.62. rsc.org Similarly, adding electron-withdrawing groups like fluorine atoms to the phenylpyridine ligand results in a blue shift of the emission. nih.gov

Substituents on the acetylacetonate ligand can also influence photophysical properties. While often considered to not significantly influence the frontier orbitals, modifications can still impact efficiency. 160.153.132umn.edu For instance, adding trifluoromethyl or phenyl groups to the acetylacetonate ligand in certain complexes resulted in orange emission but with low quantum efficiency. umn.edu Conversely, replacing acetylacetone (B45752) with 1-phenylbutane-1,3-dione (ba) in one study led to a slight increase in the photoluminescence quantum yield, an effect attributed to the lower triplet energy of the 'ba' ligand facilitating more efficient intramolecular energy transfer to the emissive MLCT state. aip.org

| Complex | Substituent/Modification | Emission Max (λem) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| (pbt)₂Ir(acac) | Parent Complex | 557 nm | 0.26 | rsc.org |

| Complex 7c from source | Biphenyl with tert-butyl on pbt ligand | ~590-600 nm (Orange-Red) | 0.62 | rsc.org |

| Ir(ppy)₂Ir(acac) | Parent Complex | Green | 0.1 - 0.6 range | nih.gov |

| btp₂Ir(acac) | Benzothienylpyridinato ligand | Red | 0.1 - 0.6 range | nih.gov |

| (F₂ppy)₂Ir(acac) | Difluoro-phenylpyridinato ligand | Blue-shifted vs. ppy | 0.51 - 0.74 range | umn.edu |

| Ir[2-(4'-methanoxy-styryl)-benzothiazole]₂acac | acac ancillary ligand | Red | 0.22 | aip.org |

| Ir[2-(4'-methanoxy-styryl)-benzothiazole]₂ba | 1-phenylbutane-1,3-dione (ba) ancillary ligand | Red | 0.24 | aip.org |

Excited State Dynamics and Decay Pathways

Following the initial absorption of light, the excited molecule undergoes several rapid processes that dictate the ultimate fate of the absorbed energy, whether it is released as light (phosphorescence) or lost through non-radiative pathways.

A key process in the photophysics of iridium(III) complexes is intersystem crossing (ISC), the transition from an initially populated singlet excited state (e.g., ¹MLCT) to a triplet excited state (³MLCT). Due to the large spin-orbit coupling provided by the heavy iridium atom, this process is extremely fast and efficient. nih.gov

Femtosecond time-resolved absorption measurements on iridium complexes show that upon excitation of the ¹MLCT state, a transient absorption corresponding to the ³MLCT state appears with a time constant of just 70–100 femtoseconds. researchgate.net This ultrafast ISC significantly outcompetes fluorescence (decay from the singlet state), leading to a near-unity quantum yield for triplet state formation. researchgate.net This highly efficient population of the triplet manifold is the primary reason these complexes are such effective phosphorescent emitters.

The phosphorescence lifetime (τ) is the average time the molecule spends in the excited triplet state before emitting a photon and returning to the ground state. For C(^)N₂Ir(acac) type complexes, these lifetimes are typically in the microsecond range (e.g., 1–14 µs). nih.gov The specific lifetime is influenced by the ligands; for example, the lifetimes for Ir(DBQ)₂(acac) and Ir(MDQ)₂(acac) were measured at 1.65 µs and 1.7 µs, respectively. researchgate.net Lifetimes on the order of hundreds of nanoseconds to a few microseconds are characteristic of emission from ³MLCT states. nih.govacs.org

The phosphorescence quantum efficiency, or quantum yield (Φ), is the ratio of photons emitted to photons absorbed. High quantum yields are a hallmark of many iridium(III) acetylacetonate complexes. Solution quantum yields for C(^)N₂Ir(acac) complexes typically range from 10% to 60%. nih.gov In solid-state films, which are relevant for OLED applications, these efficiencies can be even higher. For example, bis2-(2'-benzothienyl)pyridinato-N,C3'iridium(III) [Btp₂Ir(acac)] showed a phosphorescence quantum efficiency of 51% when doped into a host material. aip.org The archetypal green emitter, Ir(ppy)₂(acac), has demonstrated an internal phosphorescence efficiency approaching 100% in an OLED device, highlighting the efficient conversion of electrical energy into light. ossila.com

| Complex | Lifetime (τ) | Quantum Yield (Φ) | Conditions | Reference |

|---|---|---|---|---|

| Ir(DBQ)₂(acac) | 1.65 µs | Not specified | Not specified | researchgate.net |

| Ir(MDQ)₂(acac) | 1.7 µs | Not specified | Not specified | researchgate.net |

| (pbt)₂Ir(acac) | 1.8 - 2.0 µs (for derivatives) | 0.26 | Solution | rsc.org |

| Btp₂Ir(acac) | Not specified | 0.51 ± 0.01 | Doped in CBP film | aip.org |

| General C(^)N₂Ir(acac) | 1 - 14 µs | 0.1 - 0.6 | Solution | nih.gov |

| dOPE3 complexes | 50 - 625 µs | 0.44 - 0.60 | Solution | nih.gov |

Table of Compound Names

| Trivial Name/Abbreviation | Chemical Name |

| Iridium(III) acetylacetonate / Ir(acac)₃ | iridium(3+);(Z)-4-oxopent-2-en-2-olate |

| Ir(ppy)₂(acac) | bis(2-phenylpyridinato-N,C2')iridium(III)(acetylacetonate) |

| Ir(bt)₂(acac) | bis(2-phenylbenzothiazolato-N,C2')iridium(III)(acetylacetonate) |

| Ir(btp)₂(acac) | bis(2-(2'-benzothienyl)pyridinato-N,C3')iridium(III)(acetylacetonate) |

| Ir(F₂ppy)₂(acac) | bis(2-(4',6'-difluorophenyl)pyridinato)iridium(III)(acetylacetonate) |

| Ir(DBQ)₂(acac) | bis(dibenzo[f,h]quinoxalino)iridium(III)(acetylacetonate) |

| Ir(MDQ)₂(acac) | bis(2-methyldibenzo[f,h]quinoxalino)iridium(III)(acetylacetonate) |

| (pbt)₂Ir(acac) | bis(2-phenylbenzothiozolato-N,C2')iridium(III)(acetylacetonate) |

| 1-phenylbutane-1,3-dione | 1-phenylbutane-1,3-dione |

Non-Radiative Relaxation Processes

The energy difference between the light-emitting state and the crossing point of the ³MC state with the ground state has historically been used to predict the efficiency of non-radiative decay. arxiv.org However, recent studies indicate that strong spin-orbit coupling and the specific topography of where these states cross can create a significant energy barrier, which actually reduces the rate of this non-radiative ground state recovery. arxiv.org Consequently, the key factor governing non-radiative decay may be the excited state population's tendency to become trapped in these metal-centered minima. arxiv.org

Strategies to suppress these non-radiative pathways involve ligand design. For instance, employing ancillary ligands with strong σ-donating electronic character can destabilize the non-radiative d-d* excited state. rsc.org This destabilization raises the energy level of the non-radiative state, making it less accessible and thereby favoring the radiative decay pathway, which enhances luminescence.

Spin-Orbit Coupling Effects on Photoluminescence

The notable phosphorescence of iridium(III) complexes is largely attributable to the heavy-atom effect of the iridium core. researchgate.net The iridium atom, with its 5d orbitals, induces very strong spin-orbit coupling (SOC). researchgate.net This phenomenon is crucial because it facilitates efficient intersystem crossing (ISC) from the initially formed singlet excited states to the triplet excited state manifold. researchgate.net

In most organic molecules, the radiative decay from a triplet state to a singlet ground state is "spin-forbidden," making phosphorescence a very inefficient process. However, the strong SOC in iridium(III) complexes overcomes this limitation by mixing the singlet and triplet character of the excited states. researchgate.netnih.gov This mixing of states makes the formally spin-forbidden transition more allowed, significantly increasing the rate of radiative decay from the triplet state and leading to high phosphorescence quantum yields. researchgate.netnih.gov

Calculations using time-dependent density functional theory (TDDFT) have shown that relativistic effects, beyond just SOC, also play an indirect role. nih.gov They can stabilize metal-to-ligand charge transfer (MLCT) states, which are often the primary emitting states. researchgate.netnih.gov This stabilization further enhances the degree to which SOC can hybridize singlet and triplet states, thereby playing a critical role in determining the excellent optical properties of these complexes. nih.gov

Electroluminescent Properties in Organic Light-Emitting Diodes (OLEDs)

Iridium(III) complexes, including those with acetylacetonate ligands, are leading emissive materials for electroluminescent devices like OLEDs. researchgate.net Their ability to harness both singlet and triplet excitons, a direct consequence of the efficient intersystem crossing enabled by strong spin-orbit coupling, allows for theoretical internal quantum efficiencies approaching 100%. nih.gov This makes them highly sought-after for creating efficient phosphorescent OLEDs (PhOLEDs). researchgate.net

In a typical PhOLED, the iridium complex is doped into a host material within the emissive layer (EML). researchgate.net Electroluminescence is generated either through the transfer of energy from the host material to the iridium guest or by the direct trapping of charge carriers on the iridium complex itself, leading to the formation of the excited state and subsequent light emission. researchgate.net A charge-neutral complex, such as Iridium(III) bis(2-methyl-3-phenylbenzo[g]quinoxaline-N,C′) acetylacetonate, has demonstrated strong near-infrared (NIR) emission when used in OLEDs. researchgate.net

Efficiency Roll-off Mechanisms and Mitigation Strategies

A significant challenge for PhOLEDs is "efficiency roll-off," the decrease in quantum efficiency at high brightness levels or current densities. researchgate.netspringernature.com This phenomenon limits the practical operating range of the devices and can impact their stability. springernature.com The primary causes of efficiency roll-off are believed to be:

Triplet-Triplet Annihilation (TTA): Where two triplet excitons interact, with one or both decaying non-radiatively. This process becomes more frequent at high exciton (B1674681) concentrations. researchgate.netmdpi.com

Triplet-Polaron Quenching (TPQ): Where a triplet exciton is quenched by a charge carrier (polaron). mdpi.comacs.org

Charge Carrier Imbalance: An imbalance in the number of electrons and holes within the emissive layer can lead to quenching and reduced efficiency. springernature.commdpi.com

Several strategies have been developed to suppress efficiency roll-off in OLEDs using iridium complexes. A key approach involves molecular design to minimize intermolecular quenching interactions.

Introducing Steric Hindrance: Modifying the ligands with bulky alkyl groups (e.g., methyl or tert-butyl) or other sterically hindering spacers can physically separate the iridium complexes, reducing self-quenching and TTA. rsc.orgnih.gov Devices incorporating such complexes have shown significantly lower roll-off. For example, a device using a complex with a tBu-Ir-PB emitter exhibited an extremely low roll-off of 0.9%. rsc.org

Host Material Engineering: Utilizing bipolar host materials that can transport both electrons and holes effectively helps to create a wider recombination zone. This distribution of exciton formation over a larger volume reduces the local concentration of triplet excitons, thereby mitigating TTA and TPQ. acs.orgresearchgate.net

Shortening Excited-State Lifetime: Designing complexes with naturally shorter excited-state lifetimes can also reduce the probability of annihilation events occurring. researchgate.net

The table below presents performance data for various OLEDs incorporating iridium(III) complexes, highlighting efforts to reduce efficiency roll-off.

| Emitter Complex | Max. Current Efficiency (cd/A) | Max. EQE (%) | Efficiency Roll-off at 1000 cd/m² | Reference |

| tBu-Ir-PI | 42.0 | - | 6.7% | rsc.org |

| tBu-Ir-PB | - | - | 0.9% | rsc.org |

| Ir3 (pyrimidine-based) | 39.6 | 13.1% | 4.2% | nih.govresearchgate.net |

| Ir1 (pyrimidine-based) | - | - | 10.8% | nih.govresearchgate.net |

| Pyridine-containing [3+2+1] Ir(III) | 42.3 | 17.3% | 4.3% - 19.7% | researchgate.net |

| Ir(mpbqx-g)2acac (NIR-OLED) | - | 2.2% | Negligible (up to 100 mA/cm²) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Color Tuning Strategies via Ligand Modification

The emission color of iridium(III) complexes is highly tunable, which is a crucial property for developing full-color displays and white lighting applications. researchgate.netbohrium.com The primary strategy for tuning the emission color is the synthetic modification of the ligands, particularly the cyclometalating (C^N) ligands, rather than the ancillary acetylacetonate (acac) ligand. nih.govacs.org

These modifications alter the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn changes the energy gap and the resulting emission wavelength. nih.gov

Electron-Donating and Withdrawing Groups: Introducing electron-donating groups (like alkyls) or electron-withdrawing groups (like fluorine) to the C^N ligands can systematically raise or lower the HOMO and LUMO energy levels. nih.gov For instance, adding fluorine atoms to a phenylpyridine (ppy) ligand generally results in a blue-shift of the emission due to the stabilization of the HOMO level. acs.org

Ancillary Ligands: While the primary tuning occurs via the cyclometalating ligands, the choice of ancillary ligand (like acac or picolinate) can also influence the emission, although often to a lesser extent. acs.org

Heteroleptic Complexes: Using a mix of different C^N ligands in a single heteroleptic complex can even lead to dual emission, producing light of multiple colors from a single molecular species. researchgate.net For example, a complex with both 2-phenylpyridine (B120327) (ppy) and 2-phenylquinoline (B181262) (pq) ligands can show emission peaks from both, corresponding to green and red light, respectively. researchgate.net

The following table summarizes how different ligand modifications can be used to achieve a range of emission colors.

| Ligand System | Key Modification | Resulting Emission Color | Reference |

| Ir(ppy)₂ / Ir(pq)₂ | Ratio of ppy to pq ligands | Green (from ppy) to Red (from pq) | researchgate.net |

| Ir(dfppy)₂(pic) | Fluorine groups on ppy ligand | Blue | acs.org |

| Thiophenephenylquinoline | C^N ligand system | Red | nih.gov |

| Benzo[d]thiazole derivatives | C^N ligand system | Yellow | bohrium.com |

| Phenylimidazole-based | Asymmetric ligand design | Blue | bohrium.com |

This table is interactive. Click on the headers to sort the data.

This ability to rationally design ligands provides a powerful tool for developing new iridium complexes with tailored emissive properties for next-generation OLED technologies. bohrium.com

Table of Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| Ir(acac)₃ | This compound |

| Ir(ppy)₂(acac) | acetylacetonatobis(2-phenylpyridine)iridium(III) |

| Ir(ppy)₃ | fac-tris(2-phenylpyridyl)iridium(III) |

| Ir(pq)₂(ppy) | bis(2-phenylquinoline)(2-phenylpyridine)iridium(III) |

| Ir(ppy)₂(pq) | bis(2-phenylpyridine)(2-phenylquinoline)iridium(III) |

| FIrpic | bis(2-(2,4-difluorophenyl)pyridinato-N,C²')(picolinato)iridium(III) |

| Ir(mpbqx-g)₂acac | iridium(III) bis(2-methyl-3-phenylbenzo[g]quinoxaline-N,C′) acetylacetonate |

| ppy | 2-phenylpyridine |

| pq | 2-phenylquinoline |

| acac | acetylacetonate |

| pic | picolinate |

Redox Chemistry and Electrochemical Behavior of Iridium Iii Acetylacetonate Complexes

Oxidation and Reduction Potentials

For instance, a derivative complex, (MPBFP)₂Ir(acac), where MPBFP is 2-methyl-8-(2-pyridine)benzofuran[2,3-B]pyridine, exhibits a reversible oxidation at 1.24 V and a reduction at -1.80 V in a methylene (B1212753) chloride solution, with ferrocene (B1249389) used as a reference. researchgate.net In many iridium complexes, the oxidation is typically assigned to the Ir(III)/Ir(IV) couple, while the reduction is associated with the ligand system. researchgate.net

In a broader context of metal acetylacetonate (B107027) complexes, the redox potentials are significantly influenced by the central metal ion. For example, the analogous iron complex, tris(acetylacetonato)iron(III) or Fe(acac)₃, undergoes a one-electron reduction at a potential of -1.4 V versus a silver/silver ion (Ag/Ag(I)) reference electrode in an amide-type ionic liquid. elsevierpure.com The study of a series of tris(β-diketonato)iron(III) complexes has shown that the reduction is a metal-centered, reversible one-electron process. mdpi.com The redox potentials of these types of complexes can be tuned by the introduction of electron-withdrawing or electron-donating substituents on the acetylacetonate ligand. mdpi.com

Electron Transfer Kinetics and Diffusion Coefficients

The kinetics of electron transfer and the diffusion of iridium(III) acetylacetonate complexes in solution are crucial parameters for their application in electrochemical devices. While specific data on the electron transfer rate constant for Ir(acac)₃ is not available in the reviewed literature, studies on similar complexes provide an understanding of these properties.

The diffusion coefficient (D) is a measure of the rate at which a substance moves through a particular medium. For the related iron complex, Fe(acac)₃, a diffusion coefficient of (1.4 ± 0.1) × 10⁻⁷ cm²/s has been determined in the ionic liquid 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)amide. elsevierpure.comjst.go.jp In a different solvent system, a deep eutectic solvent composed of choline (B1196258) chloride and ethylene (B1197577) glycol, the diffusion coefficient for Fe(acac)₃ was found to be in the range of 1.06 × 10⁻⁹ to 1.08 × 10⁻⁸ cm²/s. electrochemsci.org For ruthenium(III) acetylacetonate, Ru(acac)₃, in acetonitrile (B52724), the diffusion coefficients for the neutral, reduced, and oxidized species have been reported. umich.edu These values highlight the dependence of the diffusion coefficient on the specific metal center, the solvent system, and the charge of the complex.

The heterogeneous electron transfer rate constant (kₛ) quantifies the kinetics of electron transfer between an electrode and a molecule in solution. For Fe(acac)₃ in a deep eutectic solvent, the rate constant was estimated to be between 1.34 × 10⁻⁴ and 2.08 × 10⁻⁴ cm/s. electrochemsci.org

Table 1: Diffusion Coefficients and Electron Transfer Rate Constants for Metal Acetylacetonate Complexes

| Complex | Solvent | Diffusion Coefficient (D) (cm²/s) | Heterogeneous Electron Transfer Rate Constant (kₛ) (cm/s) | Reference |

| Fe(acac)₃ | 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)amide | (1.4 ± 0.1) × 10⁻⁷ | Not Reported | elsevierpure.comjst.go.jp |

| Fe(acac)₃ | Choline chloride:ethylene glycol | 1.06 × 10⁻⁹ - 1.08 × 10⁻⁸ | 1.34 × 10⁻⁴ - 2.08 × 10⁻⁴ | electrochemsci.org |

This table is provided for comparative purposes as specific data for Ir(acac)₃ was not found in the reviewed literature.

Spectroelectrochemical Investigations

Spectroelectrochemistry is a powerful technique that provides information on the electronic structure of a molecule in different oxidation states by monitoring changes in its absorption spectrum during an electrochemical reaction.

While a detailed spectroelectrochemical study specifically for Ir(acac)₃ was not found, investigations on related complexes offer valuable insights. For example, the spectroelectrochemistry of tris(β-diketonato)iron(III) complexes, including Fe(acac)₃, has been studied in detail. mdpi.com Upon reduction of Fe(acac)₃ in acetonitrile, significant changes in its UV-Vis spectrum are observed. The strong band at 270 nm and a shoulder at 440 nm decrease in intensity, while a band at 355 nm increases. The appearance of isobestic points at 295 and 390 nm indicates a clean, reversible conversion from the Fe(III) to the Fe(II) species. mdpi.com These spectral changes are attributed to a combination of ligand-to-metal charge transfer (LMCT) and ligand-to-ligand charge transfer (LLCT) transitions. mdpi.com

A study on the thermal degradation of bis(2-phenylpyridine)(acetylacetonate)iridium(III) (Ir(ppy)₂(acac)) also utilized spectroelectrochemistry to reveal the presence of different polaron states before and after thermal aging, indicating changes in the electronic structure of the complex.

Influence of Ligand Environment on Redox Properties

The electronic properties, and consequently the redox potentials, of iridium(III) acetylacetonate complexes can be finely tuned by modifying the ligand environment. This can be achieved by introducing substituents onto the acetylacetonate ligand itself or by changing the other ancillary ligands in the coordination sphere.

A systematic study on γ-halogenated iridium(III) acetylacetonates (B15086760), with the general formula Ir(acacX)ₙ(acac)₃₋ₙ (where X = F, Cl, Br, I and n = 1, 2, 3), has demonstrated the significant impact of halogen substitution on the properties of the complexes. researchgate.net Although this study focused on spectroscopic and thermogravimetric properties, it is well-established that the introduction of electron-withdrawing halogens onto the acetylacetonate backbone would shift the reduction potentials to more positive values.

The influence of the ancillary ligand is clearly demonstrated in a series of iridium complexes with different β-diketone ligands. In a study comparing (MPBFP)₂Ir(detd), (MPBFP)₂Ir(tmd), and (MPBFP)₂Ir(acac), where detd is 3,7-diethyl-4,6-nondiazone and tmd is 2,2,6,6-tetramethyl-3,5-heptyldione, different oxidation and reduction potentials were observed, highlighting the electronic influence of the alkyl groups on the diketone backbone. researchgate.net

Furthermore, replacing the acetylacetonate ligand with other ancillary ligands, such as pyrone-based ligands in Ir(piq)₂(ma) and Ir(piq)₂(ema) (where piq is 1-phenylisoquinoline, ma is 3-hydroxy-2-methyl-4-pyrone, and ema is 2-ethyl-3-hydroxy-4H-pyran-4-one), leads to significant changes in the HOMO energy levels and, consequently, the oxidation potentials compared to the traditional Ir(piq)₂(acac) complex. mdpi.com Specifically, the pyrone-based ligands raise the HOMO energy level, making the complexes easier to oxidize. mdpi.com

Table 2: Oxidation and Reduction Potentials of Iridium(III) Complexes with Varying Ligand Environments

| Complex | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | Solvent | Reference |

| (MPBFP)₂Ir(acac) | 1.24 | -1.80 | Methylene Chloride | researchgate.net |

| (MPBFP)₂Ir(detd) | 1.28 | -1.84 | Methylene Chloride | researchgate.net |

| (MPBFP)₂Ir(tmd) | 1.13 | -1.92 | Methylene Chloride | researchgate.net |

| Ir(piq)₂(ma) | 0.50 (onset) | Not Reported | Not Specified | mdpi.com |

| Ir(piq)₂(ema) | 0.46 (onset) | Not Reported | Not Specified | mdpi.com |

This tunability of the redox properties through ligand modification is a cornerstone of designing iridium(III) complexes for specific applications, allowing for precise control over their electronic behavior.

Catalytic Applications of Iridium Iii Acetylacetonate Complexes

Homogeneous Catalysis

In homogeneous catalysis, iridium(III) acetylacetonate (B107027) is typically used as a precatalyst, which upon reaction with other reagents, forms the catalytically active species.

Carbon-Carbon (C-C) Bond Formation (e.g., Radical Cyclization)

Iridium complexes are effective catalysts for carbon-carbon bond formation, including cyclization reactions. While the direct use of iridium(III) acetylacetonate in radical cyclization is not explicitly detailed, it is a known precursor for iridium catalysts used in the synthesis of N-heterocycles. synthesiswithcatalysts.comnih.gov For example, photocatalytic conditions using an iridium complex can promote the synthesis of a variety of saturated N-heterocycles from aldehydes. nih.gov These reactions often proceed through pathways that can involve radical intermediates.

The following table provides an example of an iridium-catalyzed synthesis of N-heterocycles, which can be achieved through processes that may involve radical cyclization steps.

Table 2: Iridium-Catalyzed Synthesis of Saturated N-Heterocycles This table is based on a study of iridium-catalyzed synthesis and does not directly implicate iridium(III) acetylacetonate as the immediate precursor in this specific reaction.

| Aldehyde Substrate | Product Heterocycle |

|---|---|

| Various aldehydes | Morpholines |

| Piperazines | |

| Thiomorpholines | |

| Diazepanes |

C-H Activation Reactions

The C-bonded isomer of iridium(III) acetylacetonate has been investigated as a catalyst for C-H activation reactions. wikipedia.org Iridium-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical route to complex molecules. One notable application is the ortho-silylation of arenes, where a hydroxyl group can direct the iridium-catalyzed C-H bond activation. nih.gov This process typically involves the in situ generation of a (hydrido)silyl ether, which then undergoes dehydrogenative cyclization to form benzoxasiloles. nih.gov

The following table summarizes the yields of benzoxasilole products from the iridium-catalyzed ortho-silylation of various substrates.

Table 3: Iridium-Catalyzed Arene ortho-Silylation via Formal Hydroxyl-Directed C-H Activation Data derived from a study on Ir-catalyzed arene ortho-silylation. nih.gov

| Substrate | Product Yield (%) |

|---|---|

| Aryl ketone derivatives | High yields |

| Benzaldehyde derivatives | High yields |

Heterogeneous Catalysis and Precursor Roles

Iridium(III) acetylacetonate is a key precursor for the preparation of supported iridium catalysts used in various heterogeneous catalytic reactions. rsc.orgsigmaaldrich.com

Carbon Monoxide (CO) Oxidation

Iridium(III) acetylacetonate can be used to prepare supported iridium catalysts for the oxidation of carbon monoxide (CO), a crucial reaction for pollution control and in various industrial processes. One such catalyst is iridium supported on a mixed oxide of magnesium fluoride (B91410) and magnesium oxide (MgF₂–MgO). sigmaaldrich.comlookchem.com The performance of these catalysts is influenced by the composition of the support and the catalyst pre-treatment conditions. lookchem.com While specific performance data for Ir/MgF₂-MgO in CO oxidation was not found in the provided results, studies on similar systems with other metals like gold have shown that this type of support can lead to highly active catalysts. researchgate.net

The table below outlines the components of such a catalytic system.

Table 4: Components of a Heterogeneous Catalyst for CO Oxidation Based on the description of the catalyst system. sigmaaldrich.comlookchem.com

| Component | Material | Role |

|---|---|---|

| Active Metal Precursor | Iridium(III) acetylacetonate | Source of iridium |

| Active Metal | Iridium (Ir) | Catalytic active phase |

| Support | Magnesium Fluoride - Magnesium Oxide (MgF₂–MgO) | Enhances catalytic activity |

Carbon Dioxide (CO₂) Reduction

Iridium(III) acetylacetonate serves as a precursor for the synthesis of iridium oxide (IrOₓ) nanoclusters, which are catalytically active for the reduction of carbon dioxide (CO₂). sigmaaldrich.com These nanoclusters can be part of a larger catalytic system, such as a ZrOCo(II)−IrOₓ unit, which has been investigated for the photoreduction of CO₂. sigmaaldrich.com The electrochemical reduction of CO₂ to valuable products like formate (B1220265) (HCOO⁻) is a significant area of research for renewable energy storage and carbon utilization. Iridium oxide-based catalysts have shown promise in this area. While specific data for catalysts derived directly from iridium(III) acetylacetonate is limited in the provided results, the general performance of iridium oxide catalysts in CO₂ reduction to formate is presented below.

The following table shows the Faradaic efficiency for formate production using different iridium-based catalysts.

Table 5: Faradaic Efficiency of CO₂ Reduction to Formate using Iridium-Based Catalysts Data is a compilation from studies on various iridium-based catalysts and does not directly correspond to a catalyst prepared from iridium(III) acetylacetonate.

| Catalyst System | Faradaic Efficiency for Formate (%) | Reference |

|---|---|---|

| Iridium catalyst with N-phenylpicolinamide motif | High Turnover Number (TON) of 13,883 | rsc.org |

| Iridium-based catalyst for dehydrogenation of formic acid | TOF₅ min ≈ 2900 h⁻¹ | rsc.org |

| General Cu₂O catalyst for comparison | 62.9% (average over 30h) | researchgate.net |

Mechanistic Studies of Iridium(III) Acetylacetonate Catalyzed Reactions

Understanding the transformation of the iridium(III) acetylacetonate precursor into the active catalyst and the subsequent reaction pathways is crucial for designing more efficient catalytic systems.

Operando (in situ) studies allow for the real-time observation of catalyst changes during thermal treatment. The decomposition of iridium(III) acetylacetonate supported on amorphous silica-alumina (ASA) has been investigated using techniques like thermogravimetry-differential thermal analysis-mass spectrometry (TG-DTA-MS) and in situ X-ray diffraction (XRD). These studies reveal that the decomposition pathway and the nature of the final iridium species are highly dependent on the gaseous environment.

Under an oxidative atmosphere (air), Ir(acac)₃ undergoes an exothermic combustion process. This leads to the formation of agglomerated iridium dioxide (IrO₂) particles. In contrast, treatment under a reductive atmosphere (H₂) results in a different transformation. The process involves the hydrogenolysis of the acetylacetonate ligand, followed by the hydrogenation of the resulting ligand residues into alkanes and water. This reductive pathway, catalyzed by the forming iridium clusters, leads to highly and homogeneously dispersed metallic iridium nanoparticles.

| Treatment Condition | Decomposition Pathway | Final Iridium Species | Dispersion |

|---|---|---|---|

| Calcination in Air (Oxidative) | Exothermic Combustion | Iridium Dioxide (IrO₂) | Agglomerated Particles |

| Direct Reduction in H₂ (Reductive) | Hydrogenolysis and Hydrogenation | Metallic Iridium (Ir) | Highly Dispersed Nanoparticles |

The transformation of the Ir(acac)₃ precursor and many catalytic cycles involving iridium complexes involve fundamental organometallic reaction steps such as hydrogen abstraction and reductive elimination.

Hydrogen Abstraction (Hydrogenolysis): During the formation of metallic iridium catalysts from Ir(acac)₃ under a hydrogen atmosphere, a key step is the hydrogenolysis of the acetylacetonate (acac) ligand. In this process, the iridium center catalyzes the cleavage of C–O and C–C bonds within the ligand by reacting with hydrogen (H₂). This is a form of hydrogen abstraction where hydrogen atoms are added across the bonds of the ligand, breaking it down into smaller, saturated molecules like alkanes and water. This process is crucial for removing the organic scaffold and producing a clean, active metallic surface. Iridium-catalyzed hydrogenolysis is a known reaction in various chemical transformations. nih.gov

Reductive Elimination: Reductive elimination is a fundamental reaction in organometallic chemistry where two ligands from a metal center are eliminated, forming a new bond between them and reducing the oxidation state of the metal by two. nih.gov For Ir(III) complexes, this is a common and often thermodynamically favorable step. researchgate.net For instance, an intermediate species with hydride (H) and alkyl (R) ligands cis to each other on an Ir(III) center can readily undergo reductive elimination to form an alkane (R-H), reducing the metal to Ir(I). This step is often the final product-forming step in a catalytic cycle, regenerating the catalytically active species for the next turnover. The tendency for Ir(III) complexes to undergo reductive elimination makes it a key pathway in catalytic processes like hydrogenation and C-H activation. researchgate.netresearchgate.net

Iridium Iii Acetylacetonate in Advanced Materials Science

Precursor for Iridium Thin Films and Coatings

Iridium(III) acetylacetonate (B107027) is extensively used as a precursor for depositing iridium and iridium-containing thin films and coatings. sigmaaldrich.comchemimpex.com These coatings are highly valued for their exceptional properties, including high melting point, chemical inertness, and resistance to oxidation, making them suitable for demanding applications in aerospace, electronics, and catalysis. google.com

Metallo-Organic Chemical Vapor Deposition (MOCVD) Applications

Metallo-Organic Chemical Vapor Deposition (MOCVD) is a primary technique for producing high-purity iridium coatings using Ir(acac)3 as the precursor. google.commetalor.com The compound's volatility and thermal stability allow for precise control over the deposition process. sigmaaldrich.com In a typical MOCVD process, Ir(acac)3 is vaporized and transported into a reaction chamber where it thermally decomposes on a heated substrate, resulting in the formation of a dense and adherent iridium film.

This technology has been critical in developing iridium-coated rhenium thrusters for satellites and spacecraft, significantly enhancing their durability and performance at high temperatures. google.com The choice of Ir(acac)3 as a precursor is pivotal as it directly influences the quality and properties of the final iridium coating. google.com Research has shown that the introduction of gases like oxygen or hydrogen during the MOCVD process can modify the film's characteristics, such as carbon content and grain structure. mdpi.comresearchgate.net For instance, the addition of small amounts of oxygen can drastically reduce the carbon content in the deposited films. researchgate.net

| MOCVD Process Parameter | Influence on Iridium Film |

| Precursor | Iridium(III) acetylacetonate is a widely used precursor due to its thermal stability. google.comsigmaaldrich.com |

| Substrate Temperature | Affects the crystallinity and grain size of the deposited film. researchgate.net |

| Carrier Gas | Influences the transport of the precursor to the substrate. |

| Reactive Gas (e.g., O2, H2) | Can be used to control film composition and purity. mdpi.comresearchgate.net |

Atomic Layer Deposition (ALD) Studies

Atomic Layer Deposition (ALD) is another advanced thin-film deposition technique that utilizes Ir(acac)3 to create highly conformal and uniform iridium and iridium oxide films with atomic-level precision. researchgate.netmdpi.com ALD relies on sequential, self-limiting surface reactions. In a typical ALD cycle for iridium deposition, pulses of Ir(acac)3 vapor and a co-reactant, such as oxygen or ozone, are introduced into the reactor separately. mdpi.comacs.org

Studies have investigated the deposition of Ir(acac)3 on various substrates, including alumina, silica-alumina, and silica (B1680970). researchgate.net The reaction mechanism often involves a ligand exchange between the acetylacetonate ligands and surface hydroxyl groups on the substrate. researchgate.net The deposition temperature is a critical parameter; for instance, using Ir(acac)3 and ozone, iridium oxide films can be grown at temperatures between 165 and 200 °C. acs.orgscite.ai Above 200 °C, the deposition tends to yield metallic iridium. acs.orgscite.ai The resulting films exhibit low impurity levels and good adhesion. acs.orgscite.ai

| ALD Parameter | Condition | Resulting Film Property |

| Precursor | Iridium(III) acetylacetonate (Ir(acac)3) | Allows for controlled deposition of iridium and iridium oxide. researchgate.netacs.org |

| Co-reactant | Ozone (O3) | Enables lower deposition temperatures (165-200 °C) for iridium oxide. acs.orgscite.ai |

| Substrate Temperature | 185 °C (with ozone) | Produces IrO2 films with low carbon (<0.5 at %) and hydrogen (3.5 at %) impurities. acs.orgscite.ai |

| Substrate Temperature | >200 °C (with ozone) | Results in the formation of metallic iridium films. acs.orgscite.ai |

| Substrate Material | Soda lime glass, silicon, Al2O3 | Successful deposition with good adhesion has been demonstrated. acs.orgscite.ai |

Integration in Microelectronics and Electrocatalysis

The thin films of iridium and iridium oxide derived from Ir(acac)3 have significant applications in microelectronics and electrocatalysis. researchgate.net In microelectronics, iridium is a candidate for electrode materials in non-volatile ferroelectric random access memories (FeRAM) due to its excellent fatigue characteristics when used with ferroelectric materials like PZT (lead zirconate titanate). researchgate.net The ability of ALD to deposit uniform and conformal films is particularly advantageous for creating these electrodes on complex three-dimensional structures. researchgate.net

In electrocatalysis, iridium oxide (IrO2) is a state-of-the-art catalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. nih.gov ALD and MOCVD using Ir(acac)3 allow for the precise deposition of catalytic IrO2 thin films and nanoclusters on various support materials. acs.orgsamaterials.com This controlled synthesis is crucial for maximizing the catalytic activity and stability of the electrodes. For example, Ir-C cluster films prepared from an Ir(acac)3 deposition source on a ZrO2 substrate have shown excellent electrochemical performance. samaterials.com

Synthesis of Iridium Oxide Nanoclusters from Ir(acac)3 Precursors

Iridium(III) acetylacetonate is a valuable precursor for the synthesis of iridium oxide (IrOx) nanoclusters. sigmaaldrich.com These nanoclusters are of great interest due to their high surface-area-to-volume ratio, which is highly beneficial for catalytic applications. The thermal decomposition of Ir(acac)3 in the presence of an oxygen source can be controlled to produce these nanostructures. For instance, IrOx nanoclusters can be used as catalysts in the reduction of carbon dioxide. sigmaaldrich.com The ability to create these nanoclusters with controlled size and distribution is a key advantage of using a well-defined precursor like Ir(acac)3.

Luminescent Materials for Displays and Lighting Technologies

Iridium(III) complexes, including those derived from or related to Ir(acac)3, are at the forefront of research for phosphorescent organic light-emitting diodes (OLEDs). wikipedia.orgchemimpex.com These materials can achieve very high quantum efficiencies by harvesting both singlet and triplet excitons. The acetylacetonate ligand in complexes like Ir(ppy)2(acac) (where ppy is 2-phenylpyridine) plays a crucial role in the photophysical properties of the molecule. acs.org

By modifying the ligands attached to the iridium center, the emission color of the complex can be tuned across the visible spectrum, from blue to red. acs.org This tunability is essential for creating full-color displays and high-quality white lighting. For example, iridium(III) bis2-(2-naphthyl)pyridine has been used in the development of yellow and white phosphorescent OLEDs. cityu.edu.hk The broad and efficient emission of some iridium complexes makes them ideal yellow emitters for high-quality complementary white OLEDs. polyu.edu.hk

Non-Linear Optical (NLO) Properties of Iridium(III) Acetylacetonate Complexes

Materials with strong non-linear optical (NLO) properties are in demand for applications in photonics and optoelectronics. While much research has focused on gold and silver, recent studies have begun to explore the NLO properties of iridium nanoparticles and thin films. mdpi.com Iridium nanoparticles, which can be grown via ALD using Ir(acac)3, exhibit a third-order NLO response. mdpi.com

Theoretical and experimental investigations using the z-scan technique have been conducted to determine the third-order susceptibility (χ(3)) of iridium nanoparticles. mdpi.com For an Ir ALD coating with 45 cycles, the experimentally determined χ(3) was found to be approximately (2.4 − i2.1) × 10−17 m2/V2 at a wavelength of 700 nm. mdpi.com Theoretical models predict a significant enhancement of this NLO response in the deep ultraviolet (DUV) region, near the Mie resonance of the iridium nanoparticles. mdpi.com This opens up possibilities for using Ir(acac)3-derived nanostructures in novel NLO devices. acs.org

Chemical Sensor Development Utilizing Iridium(III) Acetylacetonate Derivatives

The unique photophysical properties of iridium(III) complexes, such as strong luminescence and long excited-state lifetimes, make their derivatives excellent candidates for chemical sensing applications. nih.gov By modifying the ligands attached to the iridium center, researchers can design sensors that respond to specific analytes through changes in their light emission.

Recent research has focused on developing luminescent probes from iridium(III) complexes for environmental and biological monitoring. One study reported the synthesis of a series of dimeric iridium(III) complexes that act as luminescent probes for acetylacetone (B45752) (Acac) in aqueous solutions. nih.gov A candidate probe from this series demonstrated a nearly 160-fold increase in luminescence upon binding with Acac, allowing for sensitive detection with a limit of detection (LOD) of 0.043 µM. nih.gov The long luminescence lifetime of the probe also enables it to be distinguished from background fluorescence, enhancing its practical applicability in real water samples. nih.gov

Another class of sensors based on iridium(III) complexes utilizes the principle of aggregation-induced emission (AIE). researchgate.net A cationic Ir(III) complex featuring -NH₂ and N-H groups was synthesized to act as a phosphorescent sensor for volatile acids. researchgate.net This complex exhibits weak emission in a soluble state but becomes highly luminescent in an aggregated state, a characteristic feature of AIE materials. researchgate.net The presence of volatile acids like nitric acid, formic acid, and acetic acid induces a noticeable and reversible change in the sensor's emission color, making it a potential candidate for simple, portable paper-based sensing devices. researchgate.net

Furthermore, iridium(III) complexes have been functionalized with boronic acid groups to create sensors for carbohydrates. samaterials.com A family of four such complexes was synthesized and shown to form adducts with glucose and fructose. samaterials.com The binding event with these sugars was confirmed through high-resolution mass spectrometry and changes in the photoluminescence spectra, demonstrating the potential for developing luminescent sensors for biologically important molecules. samaterials.com

Table 1: Performance of Chemical Sensors Based on Iridium(III) Complex Derivatives

| Sensor Type | Target Analyte(s) | Principle of Detection | Key Performance Metrics |

| Luminescent Dimeric Ir(III) Complex | Acetylacetone (Acac) | Chelation-enhanced luminescence | Limit of Detection (LOD): 0.043 µM; ~160-fold luminescence enhancement. nih.gov |

| Phosphorescent AIE Ir(III) Complex | Volatile Acids (HNO₃, CF₃COOH, HCOOH, CH₃COOH) | Aggregation-Induced Emission (AIE) and acid-base response | Reversible emission color change observable by the naked eye. researchgate.net |

| Luminescent Ir(III)-Boronic Acid Complex | Glucose, Fructose | Formation of boronic acid cyclic esters | Confirmed adduct formation with sugars leading to photoluminescence changes. samaterials.com |

Photocatalytic Applications (e.g., Water Splitting, Organic Pollutant Degradation)

Cyclometalated iridium(III) complexes, often prepared from precursors like Ir(acac)₃, are highly valued as photosensitizers in photocatalysis due to their excellent photostability, high luminescence quantum yields, and tunable electrochemical properties. mdpi.comresearchgate.net These characteristics are pivotal for applications in solar energy conversion and environmental remediation.

Water Splitting